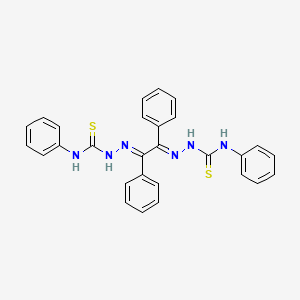
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to an ethanediylidene core, with bis(N-phenylhydrazinecarbothioamide) moieties. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) typically involves the condensation reaction between benzil and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially forming quinones or other oxygenated species.
Reduction: Reduced forms of the compound, possibly leading to the formation of hydrazine derivatives.
Substitution: Substituted phenyl derivatives, depending on the electrophile used in the reaction.
科学的研究の応用
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) involves its interaction with molecular targets through its hydrazinecarbothioamide moieties. These functional groups can form coordination bonds with metal ions, leading to the formation of metal complexes. Additionally, the compound’s phenyl groups can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide): Similar structure but with dimethyl groups instead of phenyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of hydrazinecarbothioamide moieties.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar core structure but with different substituents.
Uniqueness
2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-phenylhydrazinecarbothioamide) is unique due to its specific combination of phenyl and hydrazinecarbothioamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
42135-83-1 |
|---|---|
分子式 |
C28H24N6S2 |
分子量 |
508.7 g/mol |
IUPAC名 |
1-[(E)-[(2E)-1,2-diphenyl-2-(phenylcarbamothioylhydrazinylidene)ethylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C28H24N6S2/c35-27(29-23-17-9-3-10-18-23)33-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-34-28(36)30-24-19-11-4-12-20-24/h1-20H,(H2,29,33,35)(H2,30,34,36)/b31-25+,32-26+ |
InChIキー |
PPNUJBYQXJIQMK-YESHOFFLSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC=C2)/C(=N/NC(=S)NC3=CC=CC=C3)/C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC=C2)C(=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


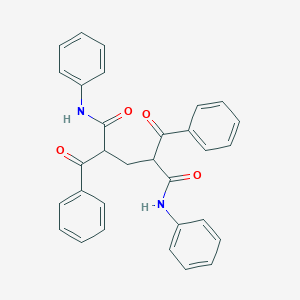
![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
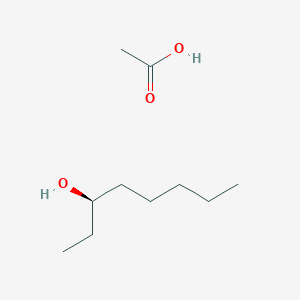
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
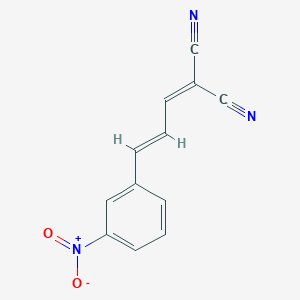

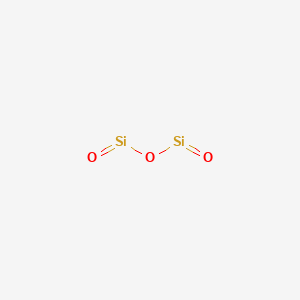
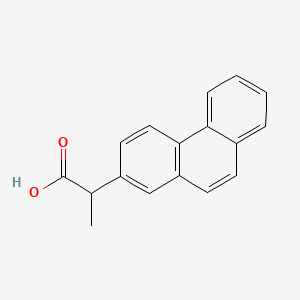
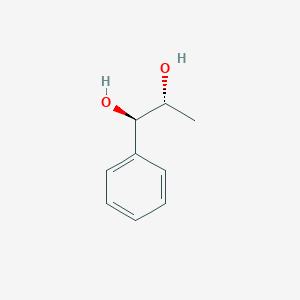
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
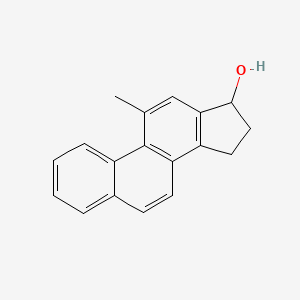
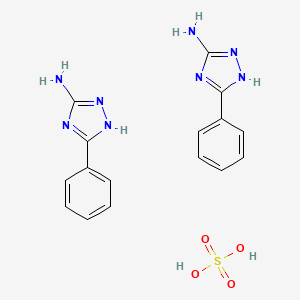
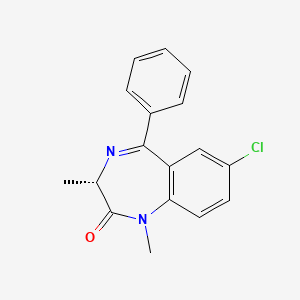
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
